

# Nuclear Magnetic Resonance (NMR) spectroscopy of "4-Ethyl-3,3-dimethyloctane"

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## Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethyloctane

Cat. No.: B14556946

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## Application Notes: NMR Spectroscopy of 4-Ethyl-3,3-dimethyloctane

### Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons such as **4-Ethyl-3,3-dimethyloctane**, NMR provides critical information about the carbon skeleton and the chemical environment of each proton. However, the  $^1\text{H}$  NMR spectra of branched alkanes can be complex due to significant signal overlap in the upfield region (typically 0.5 - 2.0 ppm) and complex spin-spin coupling patterns.<sup>[1]</sup> A combination of one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and potentially two-dimensional NMR experiments is often required for unambiguous signal assignment. These notes provide predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Ethyl-3,3-dimethyloctane** and a detailed protocol for sample preparation and analysis.

### Structural Analysis and Predicted NMR Data

The structure of **4-Ethyl-3,3-dimethyloctane** contains several distinct proton and carbon environments. The presence of a quaternary carbon (C3) and a chiral center (C4) influences the expected spectrum.

- $^1\text{H}$  NMR Spectroscopy: The proton spectrum is characterized by signals in the aliphatic region. Protons on methyl ( $\text{CH}_3$ ), methylene ( $\text{CH}_2$ ), and methine ( $\text{CH}$ ) groups have

characteristic chemical shifts and multiplicities.[2][3] The two methyl groups at the C3 position are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. The terminal methyl groups of the octane chain and the ethyl substituent will appear as triplets. The methylene and methine protons will produce complex, overlapping multiplets.

- <sup>13</sup>C NMR Spectroscopy: The proton-decoupled <sup>13</sup>C NMR spectrum provides a signal for each unique carbon atom. For **4-Ethyl-3,3-dimethyloctane**, 11 distinct carbon signals are predicted. The chemical shifts for sp<sup>3</sup> hybridized carbons in alkanes typically fall within a range of 10-50 ppm.[4][5] The quaternary carbon (C3) is a key feature and usually appears in the 30-40 ppm range.[2]

#### Predicted <sup>1</sup>H NMR Data for **4-Ethyl-3,3-dimethyloctane**

Protons (Label)	Integration	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub> (b)	3H	~ 0.88	Triplet (t)	~ 7.0
2 x CH <sub>3</sub> (e)	6H	~ 0.90	Singlet (s)	-
CH <sub>3</sub> (h)	3H	~ 0.91	Triplet (t)	~ 7.2
CH <sub>3</sub> (l)	3H	~ 0.92	Triplet (t)	~ 7.0
CH <sub>2</sub> groups (c, g, i, j, k)	10H	~ 1.20 - 1.45	Complex Multiplets (m)	-
CH (f)	1H	~ 1.50 - 1.70	Complex Multiplet (m)	-

#### Predicted <sup>13</sup>C NMR Data for **4-Ethyl-3,3-dimethyloctane**

Carbon (Label)	Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Type
C8 (l)	~ 14.1	Primary (CH <sub>3</sub> )
Ethyl-CH <sub>3</sub> (h)	~ 14.3	Primary (CH <sub>3</sub> )
C1 (b)	~ 14.5	Primary (CH <sub>3</sub> )
C7 (k)	~ 23.0	Secondary (CH <sub>2</sub> )
C6 (j)	~ 25.0	Secondary (CH <sub>2</sub> )
Ethyl-CH <sub>2</sub> (g)	~ 26.5	Secondary (CH <sub>2</sub> )
2 x C3-CH <sub>3</sub> (e)	~ 29.0	Primary (CH <sub>3</sub> )
C5 (i)	~ 32.0	Secondary (CH <sub>2</sub> )
C2 (c)	~ 35.0	Secondary (CH <sub>2</sub> )
C3 (d)	~ 38.0	Quaternary (C)
C4 (f)	~ 45.0	Tertiary (CH)

## Protocols: NMR Analysis of 4-Ethyl-3,3-dimethyloctane

This section outlines the detailed methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra.

### I. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.<sup>[6]</sup> The sample must be free of solid particles and paramagnetic impurities.<sup>[6][7]</sup>

- Materials:
  - 4-Ethyl-3,3-dimethyloctane**
  - Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)

- Internal standard (e.g., Tetramethylsilane, TMS)
- High-quality 5 mm NMR tube and cap
- Pasteur pipette and glass wool
- Analytical balance and clean vial
- Procedure:
  1. Accurately weigh the required amount of sample. For  $^1\text{H}$  NMR, use 5-25 mg.[\[7\]](#) For the less sensitive  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg is recommended.[\[8\]](#)
  2. Transfer the sample to a clean, dry vial.
  3. Add approximately 0.6-0.7 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing 0.03% TMS as an internal reference ( $\delta = 0.00$  ppm).[\[8\]](#)
  4. Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogeneous solution.[\[8\]](#)
  5. Place a small, tight plug of glass wool into a Pasteur pipette.
  6. Filter the solution through the glass wool plug directly into the NMR tube to remove any suspended particles.[\[7\]](#)
  7. Ensure the sample height in the NMR tube is approximately 4-5 cm.[\[8\]](#)
  8. Cap the NMR tube securely, wipe the outside with a lint-free tissue, and label it clearly.

## II. NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

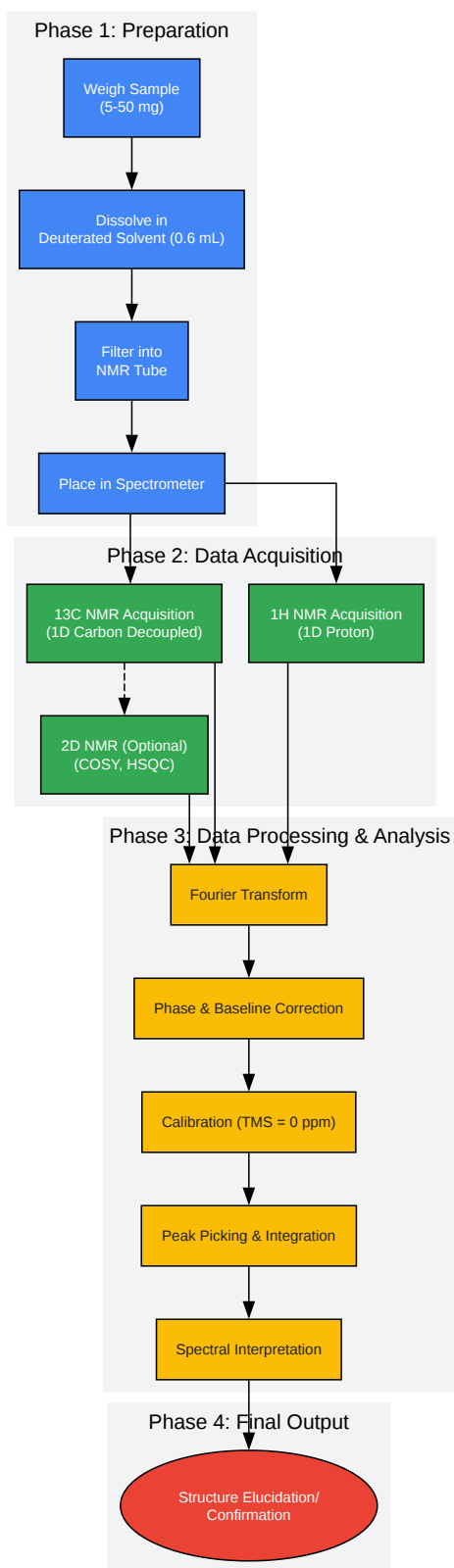
- $^1\text{H}$  NMR Spectrum Acquisition:
  - Experiment: Standard 1D proton experiment.

- Spectral Width: 12-16 ppm (centered around 6 ppm).
- Number of Scans: 8-16 scans.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Pulse Width: Calibrated 90° pulse.
- <sup>13</sup>C NMR Spectrum Acquisition:
  - Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
  - Spectral Width: 220-240 ppm (centered around 100 ppm).
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time: ~1 second.
  - Pulse Width: Calibrated 30° or 90° pulse.

### III. Data Processing

- Apply Fourier Transformation to the acquired Free Induction Decay (FID).
- Perform phase correction (zero- and first-order) to obtain a pure absorption spectrum.
- Apply baseline correction to ensure a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm for <sup>1</sup>H and <sup>13</sup>C spectra.
- Integrate the signals in the <sup>1</sup>H spectrum to determine the relative number of protons.
- Pick and label the peaks for final analysis and interpretation.

### Visualizations



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Caption: Experimental workflow for NMR analysis.

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